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Compound of Interest

Compound Name: Potassium allyltrifluoroborate

Cat. No.: B1592627

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium
allyltrifluoroborate (CsHsBFsK), a versatile and stable reagent in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a valuable resource for its identification,
characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of potassium
allyltrifluoroborate. Data from 1H, 13C, 1°F, and 1B NMR collectively provide a comprehensive
fingerprint of the molecule.

NMR Data Summary

The following tables summarize the key NMR spectroscopic data for potassium
allyltrifluoroborate, recorded in dimethylsulfoxide-de (DMSO-ds).

Table 1: *H NMR Data (300 MHz, DMSO-ds)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

5.85-5.71 m CH

4.88 d 10.2 =CH: (trans)

4.70 d 17.1 =CHz (cis)

1.80 d 8.1 CH:

Table 2: 13C NMR Data (75 MHz, DMSO-de)

Chemical Shift (8) ppm Assighment
139.6 CH=CH:
113.8 CH=CH:
27.0 (br) CH2-B

Table 3: 1°F and 1B NMR Data (282 MHz and 96 MHz respectively, DMSO-ds)

Chemical Shift () Lo Coupling Constant
Nucleus Multiplicity

ppm (J) Hz
19F -137.5 q 47.0
1upg 34 q 47.3

Experimental Protocol for NMR Spectroscopy.[1]

NMR spectra are typically acquired on a spectrometer operating at appropriate frequencies for
each nucleus (e.g., 300 MHz for *H, 75 MHz for 13C, 282 MHz for *°F, and 96 MHz for 1B).[1]

e Sample Preparation: The potassium allyltrifluoroborate salt is dissolved in a suitable
deuterated solvent, such as DMSO-de.
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 Internal Reference: For *H NMR, the residual solvent peak of DMSO-ds is used as the
internal reference (& 2.50 ppm). For 3C NMR, the central peak of the DMSO-de multiplet is
used (6 39.5 ppm).

o External Reference: 1B NMR spectra are calibrated using BF3-Et20 (& 0.0 ppm) as an
external reference. 1°F NMR chemical shifts are referenced to an external standard of
CFsCO:zH (4 0.0 ppm).

e Acquisition Parameters: Typical acquisition parameters for *H NMR include a 45° pulse
angle, an acquisition time of 3.6 seconds, and 16 repetitions. For 3C NMR, a 90° pulse
angle, a delay of 2.3 seconds, an acquisition time of 1.7 seconds, and 1024 repetitions are
common. For °F NMR, a 45° pulse angle, a delay of 1.0 second, and an acquisition time of
0.3 seconds are used. For 1B NMR, a modified pulse sequence may be employed to

achieve better resolution and observe coupling constants.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in
potassium allyltrifluoroborate. The key vibrational modes are associated with the allyl group
and the trifluoroborate moiety.

IR Data Summary

While a dedicated, peer-reviewed spectrum for potassium allyltrifluoroborate is not readily
available, the expected characteristic absorption bands can be compiled based on data from
similar compounds and known group frequencies.

Table 4: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch

~2920 Medium C-H stretch (aliphatic)
~1640 Medium C=C stretch

~1420 Medium CHz scissoring

~1100 - 900 Strong, Broad B-F stretch

~990, ~910 Strong =C-H bend (out-of-plane)

Note: These are approximate values and may vary based on the sampling method (e.g., KBr
pellet, ATR).

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like potassium
allyltrifluoroborate is the potassium bromide (KBr) pellet technique.

o Sample Preparation: A small amount of the finely ground potassium allyltrifluoroborate
(typically 1-2 mg) is intimately mixed with dry potassium bromide powder (approximately
100-200 mg).

» Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a
thin, transparent pellet.

» Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded over the desired range (e.g., 4000-400 cm~1). A background
spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the
allyltrifluoroborate anion, confirming its elemental composition.

Mass Spectrometry Data Summary
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Table 5: High-Resolution Mass Spectrometry Data

. Calculated Mass (m/z) for
lonization Mode Observed Mass (m/z)
[C3HsBF3]-

ESI- 109.0436 109.0436

Experimental Protocol for Mass Spectrometry.[2]

Accurate mass measurements can be obtained using a double-focusing magnetic sector
analyzer operating in negative electrospray ionization (ESI~) mode.

o Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, for
infusion into the mass spectrometer.

« Internal Reference Standards: To ensure high accuracy, commercially available organic
sulfate salts (e.g., sodium n-butyl sulfate and sodium n-hexyl sulfate) can be used as internal

reference standards.

o Data Acquisition: The sample and reference standards are introduced into the ESI source,
and the mass spectrum is acquired. The software utilizes the known masses of the reference
standards to accurately calibrate the mass-to-charge ratio of the analyte ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as potassium allyltrifluoroborate.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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potassium-allyltrifluoroborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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